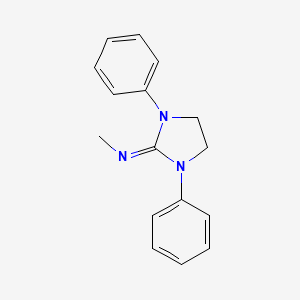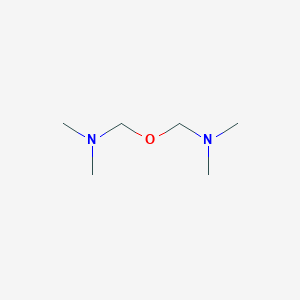![molecular formula C23H28N2O B12539537 ([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone CAS No. 674774-75-5](/img/structure/B12539537.png)
([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone: is a complex organic compound that features a biphenyl group and a bipiperidine moiety connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Formation of Bipiperidine Moiety: The bipiperidine moiety can be synthesized through the hydrogenation of a diene precursor in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the biphenyl group with the bipiperidine moiety using a methanone linker. This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the biphenyl group in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials such as halogenated benzene, phenylboronic acid, and diene precursors.
Catalyst Optimization: Using efficient and recyclable catalysts to minimize costs and environmental impact.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as nitro, halogen, or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Properties
CAS No. |
674774-75-5 |
|---|---|
Molecular Formula |
C23H28N2O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(4-phenylphenyl)-(4-piperidin-4-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H28N2O/c26-23(22-8-6-19(7-9-22)18-4-2-1-3-5-18)25-16-12-21(13-17-25)20-10-14-24-15-11-20/h1-9,20-21,24H,10-17H2 |
InChI Key |
JFZIWAXNLSSJAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12539459.png)
![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)

![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
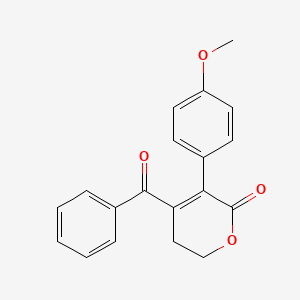
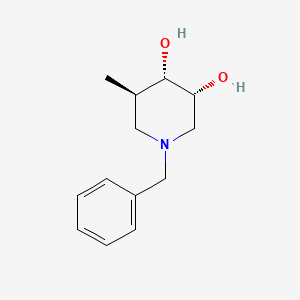
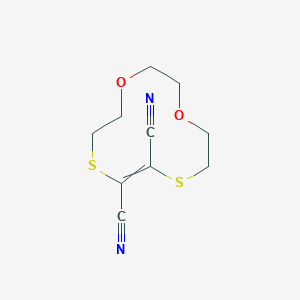
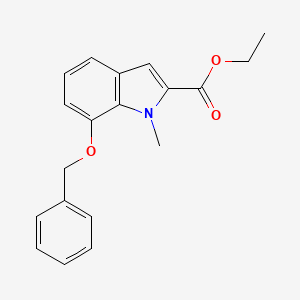
![Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B12539503.png)


